2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
Description
This compound features a benzothiazole moiety linked via a sulfanyl group to an ethanone scaffold, which is further attached to a piperazine ring substituted with a 6-phenylpyrimidin-4-yl group. The benzothiazole core is known for its diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The sulfanyl bridge enhances thiol-mediated interactions, while the phenylpyrimidine substituent on piperazine may contribute to π-π stacking and hydrogen bonding with biological targets.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS2/c29-22(15-30-23-26-18-8-4-5-9-20(18)31-23)28-12-10-27(11-13-28)21-14-19(24-16-25-21)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEPPMVCKICZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Attachment of Sulfanyl Group: The benzothiazole ring is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.
Formation of Phenylpyrimidine Moiety: The phenylpyrimidine moiety can be synthesized separately through the reaction of benzaldehyde with guanidine in the presence of an acid catalyst.
Coupling with Piperazine: The phenylpyrimidine moiety is then coupled with piperazine under suitable conditions.
Final Coupling: The final step involves coupling the benzothiazole-sulfanyl intermediate with the phenylpyrimidine-piperazine intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study by Nacher-Luis et al. (2024) demonstrated that similar structures can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Mechanism of Action
In a detailed study evaluating the anticancer efficacy of benzothiazole derivatives, it was found that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis revealed a significant increase in sub-G1 phase cells post-treatment, indicative of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
Another significant application of this compound is its antimicrobial potential. Comparative analyses of benzothiazole derivatives have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The benzenesulfonyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity.
Neuropharmacological Effects
The piperazine ring in the structure suggests possible neuropharmacological applications. Compounds with similar piperazine scaffolds have been studied for their effects on serotonin receptors, indicating potential anxiolytic or antidepressant properties. Further research is required to elucidate these effects specifically for this compound.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Nacher-Luis et al., 2024 |
| Antimicrobial | Activity against S. aureus, E. coli | [Various Studies] |
| Neuropharmacological | Potential effects on serotonin receptors | [Ongoing Research] |
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with analogous piperazine- and heterocycle-containing derivatives. Key structural and functional differences are outlined below:
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Structural Variations and Pharmacological Implications
- Benzothiazole vs. Pyrimidine/Pyrazole Substituents :
The target compound’s 6-phenylpyrimidin-4-yl group distinguishes it from analogs like BF22546 (methoxybenzothiazole) and BF22547 (benzenesulfonyl). Pyrimidine rings enhance binding to purine-binding enzymes (e.g., kinases) compared to simpler aryl groups . - Sulfanyl vs. Sulfonyl/Ether Linkers :
The sulfanyl bridge may improve redox activity or thiol-mediated targeting compared to sulfonyl (BF22547) or ether-linked derivatives (BF22546). This could influence metabolic stability and target engagement . - Piperazine Substitution Patterns : The 6-phenylpyrimidin-4-yl substituent on piperazine contrasts with trifluoromethylphenyl (Compound 5) or fluorobenzyl groups (). Bulkier substituents like phenylpyrimidine may reduce solubility but enhance selectivity for hydrophobic binding pockets .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step organic reaction process. The initial steps often include the formation of the benzothiazole moiety followed by the introduction of the piperazine and pyrimidine components. The synthesis can be summarized as follows:
- Formation of Benzothiazole : The compound is synthesized from 2-mercaptobenzothiazole and α-bromoacetophenone.
- Coupling with Piperazine : The piperazine derivative is introduced to form the final product.
- Purification : The product is purified through recrystallization techniques.
Antitumor Activity
Research indicates that derivatives of benzothiazole and piperazine exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit the proliferation of various cancer cell lines. A study found that certain benzothiazole derivatives demonstrated higher antitumor activity in 2D cell culture assays compared to 3D models, indicating their potential effectiveness in clinical applications .
Table 1: Antitumor Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | 2D |
| Compound B | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound C | HCC827 | 20.46 ± 8.63 | 3D |
| Compound D | NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have evaluated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using broth microdilution methods, which adhere to CLSI guidelines .
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Binding : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes and thus preventing cell division .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and microbial metabolism.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have explored the biological effects of compounds related to This compound :
- Antitumor Efficacy in Vivo : A study reported that a related benzothiazole derivative significantly reduced tumor size in xenograft models, demonstrating its potential for therapeutic use .
- Infection Models : Research on similar compounds indicated effective bacterial clearance in animal models infected with resistant strains of bacteria, suggesting a role in treating infections where conventional antibiotics fail.
Q & A
Q. What are the recommended synthetic pathways for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and purification via column chromatography. For example, analogous piperazine-based compounds are synthesized by refluxing intermediates (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) with a piperazine derivative in ethanol under basic conditions (e.g., K₂CO₃) . Purification using silica gel chromatography with EtOAc/petroleum ether gradients (1:1) is effective for isolating crystalline solids, achieving yields up to 48% . Purity optimization requires strict stoichiometric control, inert atmospheres, and analytical techniques like HPLC or NMR for validation.
Q. How can the crystal structure of this compound be determined, and which software tools are validated for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement . Hydrogen atoms are placed in calculated positions using riding models, with isotropic displacement parameters constrained to parent atoms . For reproducibility, refine data with a riding model approximation (C–H = 0.93 Å, O–H = 0.82 Å) and validate via R-factor convergence (<5%) .
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent connectivity (e.g., benzothiazole sulfanyl groups, piperazine ring protons).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., molecular ion peaks matching theoretical values).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .
- FT-IR : Key functional groups (e.g., C=O at ~1700 cm⁻¹, S–C=N in benzothiazole at ~650 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, predicting nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with benzothiazole-binding pockets). Validate docking poses via MD simulations (GROMACS) to assess binding stability .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to guide in vitro testing .
Q. What strategies resolve contradictions in bioactivity data (e.g., inconsistent IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization : Ensure consistent protocols (e.g., cell line passage number, incubation time, solvent controls) .
- Metabolic Stability Testing : Use liver microsomes to identify metabolite interference .
- Orthogonal Assays : Validate results via fluorescence polarization (binding affinity) and functional assays (e.g., cAMP inhibition for GPCR targets) .
- Data Normalization : Correct for batch effects using statistical tools (e.g., ComBat in R) .
Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?
Methodological Answer:
- OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) and Test No. 305 (Bioaccumulation in Fish) to assess persistence .
- LC-MS/MS Quantification : Monitor abiotic degradation (hydrolysis, photolysis) under controlled pH/light conditions .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to determine EC₅₀ values for acute toxicity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak columns (e.g., IA/IB) with hexane/ethanol gradients to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to enhance stereoselectivity .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How does the piperazine moiety influence the compound’s physicochemical properties and target selectivity?
Methodological Answer:
- LogP Modulation : Piperazine’s basicity (pKa ~9) enhances water solubility at physiological pH, while its conformational flexibility improves receptor fit .
- SAR Studies : Synthesize analogs with substituted piperazines (e.g., 4-methylpiperazine) to compare binding affinity via SPR or ITC .
- Crystallographic Data : Compare ligand-receptor co-crystal structures (e.g., PDB entries) to identify critical hydrogen bonds/π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
